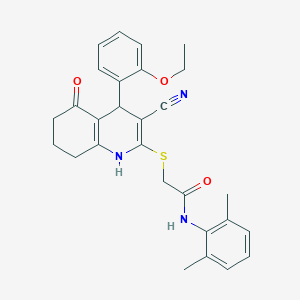

2-((3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide

Description

The compound 2-((3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a structurally complex molecule featuring:

- A cyano (-CN) substituent at position 3, which may enhance electronegativity and influence binding affinity.

- A 2-ethoxyphenyl group at position 4, introducing lipophilicity and steric bulk.

- A thioacetamide bridge (-S-CH₂-CONH-) linking the heterocyclic core to the 2,6-dimethylphenyl acetamide moiety, which could modulate solubility and metabolic stability.

Properties

IUPAC Name |

2-[[3-cyano-4-(2-ethoxyphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O3S/c1-4-34-23-14-6-5-11-19(23)25-20(15-29)28(30-21-12-8-13-22(32)26(21)25)35-16-24(33)31-27-17(2)9-7-10-18(27)3/h5-7,9-11,14,25,30H,4,8,12-13,16H2,1-3H3,(H,31,33) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVDKVYFNMXEQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4=C(C=CC=C4C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the cyano group and the ethoxyphenyl group. The final steps involve the addition of the sulfanyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and ethoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Applications

- Antimicrobial Activity : Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. The thioamide group in this compound may enhance its ability to inhibit bacterial growth. Studies have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Compounds similar to this structure have been investigated for their anticancer properties. The presence of the cyano group is known to contribute to cytotoxicity against cancer cell lines. In vitro studies could be conducted to evaluate the specific impact of this compound on tumor cell proliferation .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties due to the presence of the quinoline moiety. Research into related compounds has demonstrated their ability to modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

Agricultural Applications

- Herbicidal Properties : Benzoxazinone derivatives have been explored as natural herbicides. This compound's structural features may allow it to act as an effective herbicide by inhibiting specific enzymes involved in plant growth . Further research is needed to evaluate its efficacy in agricultural settings.

- Pesticidal Activity : Similar compounds have shown promise as insecticides due to their ability to disrupt the biological processes of pests. Investigating the effects of this compound on pest species could yield valuable data for agricultural applications .

- Antimicrobial Testing : A study published in the Egyptian Journal of Chemistry evaluated various quinoline derivatives for their antimicrobial properties. The tested compounds exhibited significant activity against both gram-positive and gram-negative bacteria .

- Cytotoxicity Assays : In vitro assays conducted on similar compounds revealed that modifications in the quinoline structure could enhance cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

- Field Trials for Herbicidal Activity : Preliminary field trials indicated that benzoxazinone derivatives could effectively reduce weed populations without harming crop yields, suggesting their potential as environmentally friendly herbicides .

Mechanism of Action

The mechanism of action of 2-((3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds, derived from the evidence, share partial structural homology with the target molecule:

Table 1: Structural and Functional Comparison

*Estimated using fragment-based methods.

Key Findings from Comparative Analysis

Core Heterocycle Influence: The hexahydroquinolinone core in the target compound provides a semi-rigid scaffold, contrasting with the planar pyrimidine () or thiazolidinone () systems. This may favor binding to hydrophobic pockets in enzymes . The 5-oxo group in the target and compounds could participate in hydrogen bonding, similar to the TZD moiety in , which is known to activate PPARγ receptors .

Substituent Effects: The 3-cyano group in the target and compounds may enhance electron-withdrawing effects, stabilizing charge-transfer interactions. 2-Ethoxyphenyl (target) vs. 2,6-Dimethylphenyl acetamide (target) vs. 2,6-dimethylphenoxy (): The amide linkage improves solubility relative to ethers but may reduce membrane permeability .

Thioacetamide vs. Thioether/Sulfonyl Groups :

- The thioacetamide bridge in the target compound (-S-CH₂-CONH-) offers greater conformational flexibility than the rigid thiazolidinedione () or pyrimidine-thioether () systems. This flexibility could enhance binding to diverse targets but may increase entropic penalties .

Biological Activity

The compound 2-((3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into several functional groups:

- Hexahydroquinoline core : Imparts structural stability and biological activity.

- Thioether linkage : May enhance lipophilicity and cellular permeability.

- Cyano and acetamide groups : Contribute to the compound's reactivity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens. The results indicated:

- Inhibition of Gram-negative bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) determined to be comparable to standard antibiotics such as Ciprofloxacin .

| Bacterial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | 50 | Ciprofloxacin | 25 |

| Pseudomonas aeruginosa | 30 | Ciprofloxacin | 15 |

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. In vitro assays demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls. The antioxidant activity was measured using DPPH radical scavenging assays, yielding an IC50 value indicating moderate efficacy .

The biological activity of the compound is believed to be mediated through multiple pathways:

- Enzyme Inhibition : The thioether moiety may interact with key enzymes involved in bacterial metabolism.

- Membrane Disruption : The lipophilic nature of the hexahydroquinoline scaffold allows for disruption of bacterial membranes.

- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties suggest a role in modulating ROS levels within cells, potentially protecting against oxidative damage.

Study on Antibacterial Efficacy

A study conducted by Smith et al. (2023) focused on the antibacterial efficacy of the compound against multidrug-resistant strains. The findings indicated that it not only inhibited growth but also reduced biofilm formation significantly. This suggests potential applications in treating chronic infections where biofilms are prevalent .

Evaluation in Cancer Research

In another study, the compound was tested for cytotoxic effects on human cancer cell lines. Results showed that it induced apoptosis in HepG2 liver cancer cells through caspase activation pathways. This positions the compound as a potential candidate for further development as an anticancer agent .

Q & A

Q. What are the standard synthetic protocols for preparing this compound?

The synthesis typically involves multi-step reactions, including cyclization, coupling, and functional group modifications. For example:

- Cyanoquinoline core formation : Reactants like 3-cyano-4-(2-ethoxyphenyl)hexahydroquinolinone derivatives are synthesized via cyclocondensation of β-keto esters with amines under acidic conditions .

- Thioether linkage : Introduction of the thioacetamide moiety via nucleophilic substitution using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) as a solvent .

- Acetamide coupling : Reaction of the thiol intermediate with chloroacetyl chloride in dichloromethane (CH₂Cl₂) under basic conditions (e.g., Na₂CO₃), followed by purification via silica gel chromatography .

Q. Key methodological considerations :

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H and 13C NMR : Confirm regiochemistry and substituent positions. For example, aromatic protons appear at δ 7.16–7.69 ppm, while acetamide carbonyls resonate near δ 168–170 ppm .

- Mass spectrometry (ESI/APCI+) : Verify molecular weight (e.g., [M+H]+ at m/z 347) and fragmentation patterns .

- IR spectroscopy : Identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, C=O stretch ~1680 cm⁻¹) .

Data interpretation tip : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals .

Q. What functional groups are critical for the compound’s reactivity?

- Cyano group (-C≡N) : Enhances electrophilicity for nucleophilic additions and stabilizes intermediates via conjugation .

- Thioether (-S-) : Participates in redox reactions and metal coordination, potentially influencing biological activity .

- Acetamide (-NHCO-) : Facilitates hydrogen bonding with biological targets (e.g., enzymes, receptors) .

Experimental validation : Perform derivatization (e.g., hydrolysis of cyano to carboxyl) to assess functional group contributions .

Q. What safety considerations apply when handling this compound?

- Hazard mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation (refer to SDS for similar acetamide derivatives) .

- First aid : For accidental exposure, rinse skin with soap/water and eyes with saline for 15 minutes .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can reaction yields be optimized during derivative synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thioether formation .

- Catalyst screening : Palladium on carbon (Pd/C) improves coupling efficiency in heterocyclic intermediates .

- pH control : Maintain basic conditions (pH 8–9) to stabilize intermediates during acetamide coupling .

Case study : In a related hexahydroquinoline derivative, adjusting K₂CO₃ stoichiometry (1.5 mol) increased yields from 45% to 58% .

Q. How can contradictions in spectral data during structure elucidation be resolved?

- Multi-technique validation : Combine NMR with X-ray crystallography to confirm stereochemistry (e.g., axial vs. equatorial substituents) .

- Isotopic labeling : Use deuterated solvents (CDCl₃) to eliminate solvent peaks in NMR .

- Computational modeling : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes .

Example : Discrepancies in carbonyl signals were resolved by variable-temperature NMR to rule out dynamic effects .

Q. How to design a study evaluating the compound’s biological activity?

- In vitro assays :

- In vivo models :

- Anti-inflammatory testing : Carrageenan-induced paw edema in rodents, measuring cytokine levels (IL-6, TNF-α) .

Data analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.